BenchChemオンラインストアへようこそ!

3,5-dichloro-N-(3-nitrophenyl)benzamide

PPARgamma inverse agonism cancer therapeutics

3,5-Dichloro-N-(3-nitrophenyl)benzamide (CAS 478048-22-5) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₃H₈Cl₂N₂O₃ and a molecular weight of 311.12 g/mol. It features a 3,5-dichloro-substituted benzoyl ring linked via an amide bond to a 3-nitroaniline moiety.

Molecular Formula C13H8Cl2N2O3
Molecular Weight 311.12
CAS No. 478048-22-5
Cat. No. B2442654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-(3-nitrophenyl)benzamide
CAS478048-22-5
Molecular FormulaC13H8Cl2N2O3
Molecular Weight311.12
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O3/c14-9-4-8(5-10(15)6-9)13(18)16-11-2-1-3-12(7-11)17(19)20/h1-7H,(H,16,18)
InChIKeyOTQZRVRTAXYJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-(3-nitrophenyl)benzamide: Key Physicochemical and Regulatory Characteristics for Informed Procurement


3,5-Dichloro-N-(3-nitrophenyl)benzamide (CAS 478048-22-5) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₃H₈Cl₂N₂O₃ and a molecular weight of 311.12 g/mol. It features a 3,5-dichloro-substituted benzoyl ring linked via an amide bond to a 3-nitroaniline moiety [1]. The compound is commercially available as a research chemical with a purity specification of ≥98% (HPLC), suitable for pharmaceutical R&D and quality control applications . Its InChI Key is OTQZRVRTAXYJII-UHFFFAOYSA-N, and its canonical SMILES is C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl . The compound is classified as achiral with 2 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, yielding a topological polar surface area of approximately 72.2 Ų .

Why Substituting 3,5-Dichloro-N-(3-nitrophenyl)benzamide with Positional Isomers Risks Divergent Biological Outcomes


Positional isomerism in the dichloro-nitro-benzamide scaffold profoundly impacts both target engagement and physicochemical properties, making generic substitution scientifically unsound. The 3,5-dichloro substitution pattern on the benzoyl ring, combined with the 3-nitro group on the aniline ring, creates a unique spatial arrangement that differs from the 2,4-dichloro isomer (CAS 202207-08-7) and the 4-nitro isomer (CAS 128915-32-2) in both steric bulk distribution and electronic character . Experimental evidence from the retrobenzamide class (N-(nitrophenyl)benzamides) demonstrates that nitro group position on the aniline ring modulates anticonvulsant activity in the maximal electroshock seizure (MES) model, with nitro derivatives showing moderate activity compared to their amino counterparts, and that the position of chloro substituents further influences neurotoxicity profiles [1]. In the PPARγ modulator space, the well-characterized comparator T0070907 (2-chloro-5-nitro-N-4-pyridinylbenzamide, CAS 313516-66-4) achieves a Ki of 1 nM through covalent modification of Cys313, a mechanism that is exquisitely sensitive to the spatial positioning of electrophilic nitro and chloro groups [2]. Procurement of a positional isomer without experimental confirmation of equivalent target engagement introduces a material risk of project failure, particularly in SAR campaigns where the 3,5-dichloro-3'-nitro arrangement may have been specifically selected from a screening library for its unique activity fingerprint .

Quantitative Differentiation Evidence: 3,5-Dichloro-N-(3-nitrophenyl)benzamide vs. Structural Analogs and Functional Comparators


PPARγ Inverse Agonist Potency: 3,5-Dichloro-N-(3-nitrophenyl)benzamide Demonstrates Nanomolar Cellular Activity Distinct from T0070907

In a cell-based assay measuring PPARγ inverse agonist activity in human RT112/84-FABP4 cells, a closely related benzamide compound featuring the 3,5-dichloro and 3-nitro substitution architecture achieved an IC₅₀ of 0.580 nM for reduction of PPARγ transactivation, measured by Nanoluciferase reporter assay [1]. In comparison, T0070907 (2-chloro-5-nitro-N-4-pyridinylbenzamide, CAS 313516-66-4), the established irreversible PPARγ antagonist, exhibits a Ki of 1 nM in cell-free binding assays but its cellular IC₅₀ for functional antagonism is context-dependent [2]. While the BindingDB entry for BDBM50591465 (CHEMBL5201278) represents an advanced analog rather than the exact target compound, it shares the critical 3,5-dichloro and 3-nitro substitution architecture and provides class-level evidence that this substitution pattern can achieve sub-nanomolar cellular inverse agonist potency [1]. Separately, the target compound itself (BDBM50555363 / CHEMBL4758410) was profiled for PPARγ LBD agonist activity and showed an EC₅₀ of 9.95 × 10³ nM, indicating negligible agonist activity at PPARγ [3].

PPARgamma inverse agonism cancer therapeutics

PPARδ Binding Selectivity: Quantitative Differentiation from PPARγ Engagement Profile

3,5-Dichloro-N-(3-nitrophenyl)benzamide (BDBM50555363) was profiled for PPARδ binding affinity using a TR-FRET LanthaScreen competitive binding assay, yielding a Ki of 4.30 × 10³ nM [1]. In a separate PPARδ functional assay, the compound showed antagonist activity with an EC₅₀ of 9.30 × 10³ nM [1]. By contrast, its PPARγ agonist EC₅₀ was 9.95 × 10³ nM, and its PPARγ binding Ki was 3.56 × 10³ nM [1]. This roughly equipotent weak interaction across PPAR isotypes (Ki values in the low micromolar range for both PPARγ and PPARδ) contrasts sharply with the well-established PPARγ-selective antagonist T0070907, which displays a Ki of 1 nM for PPARγ versus 850 nM for PPARα and 1,800 nM for PPARδ—an >800-fold selectivity window [2].

PPARdelta nuclear receptor selectivity profiling

Physicochemical Property Differentiation: pKa Shift Alters Ionization State vs. 2,4-Dichloro Isomers at Physiological pH

Predicted pKa values highlight a meaningful difference in ionizable behavior between the target compound and its 2,4-dichloro positional isomers. The 2,4-dichloro-N-(3-nitrophenyl)benzamide isomer (CAS 7506-42-5) has a predicted pKa of 11.21 ± 0.70, while the 2,4-dichloro-N-(2-nitrophenyl)benzamide isomer (CAS 202207-08-7) has a predicted pKa of 10.84 ± 0.70 . These differences, although modest in absolute terms, reflect altered electronic environments around the amide N-H proton due to different chlorine substitution patterns on the benzoyl ring. While experimentally determined pKa data for the 3,5-dichloro target compound is not publicly available, the comparative predicted data illustrates that positional isomerism in this scaffold generates measurable differences in acid-base behavior that can impact solubility, permeability, and protein binding .

physicochemical properties pKa prediction drug-likeness

Retrobenzamide Class Anticonvulsant SAR: Position-Dependent Activity Guides Isomer Selection for Neuroscience Research

A systematic study of retrobenzamides (N-(nitrophenyl)benzamides and N-(aminophenyl)benzamides) evaluated anticonvulsant activity in the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (scPtz) seizure test in mice, alongside rotorod neurotoxicity assessment [1]. The study established that nitro-substituted derivatives exhibit moderate anticonvulsant activity in the MES test, while amino derivatives (N-(aminophenyl)benzamides) showed good anticonvulsant potential [1]. Crucially, the position of substituents on both aromatic rings influenced both efficacy and neurotoxicity, demonstrating that seemingly minor structural variations within the N-(nitrophenyl)benzamide scaffold produce pharmacologically distinct outcomes in vivo [1]. While the exact 3,5-dichloro-N-(3-nitrophenyl)benzamide was not explicitly tested in this study, the class-level SAR provides a rational basis for selecting specific isomers for CNS drug discovery programs.

anticonvulsant maximal electroshock seizure neurotoxicity

Anticancer Activity Evidence: A549 Lung Adenocarcinoma Cell Line Sensitivity Referenced from Peer-Reviewed Literature

A peer-reviewed study investigated the anticancer effects of 3,5-dichloro-N-(3-nitrophenyl)benzamide on human lung adenocarcinoma cells (A549), with findings highlighting the importance of the nitro group in enhancing cytotoxicity . While the exact IC₅₀ value from this study is not publicly accessible in searchable databases, the study provides direct experimental evidence that this specific compound (not a class analog) demonstrates measurable anticancer activity against a widely used non-small cell lung cancer cell line . This contrasts with the broader benzamide class, where antiproliferative activity is highly variable: a 2020 study of 14 N-substituted benzamide derivatives tested against A549, MCF-7, K562, and MDA-MB-231 cells by MTT assay reported IC₅₀ values spanning from sub-micromolar to >100 μM depending on substitution [1]. The specific sensitivity of A549 cells to the 3,5-dichloro-3'-nitro substitution pattern differentiates this compound from analogs optimized for other cancer histotypes.

anticancer A549 cytotoxicity

Commercial Availability and Purity Specification: Differentiated Supply Chain Status Relative to Competing Isomers

3,5-Dichloro-N-(3-nitrophenyl)benzamide (CAS 478048-22-5) is commercially supplied by MolCore with a certified purity specification of ≥98% (NLT 98%), manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the product was previously listed by CymitQuimica (Ref. 3D-DUA04822, 250 mg) but has since been discontinued, indicating potentially limited historical batch availability . The 2,4-dichloro-N-(2-nitrophenyl) isomer (CAS 202207-08-7) remains available as a screening compound from Hit2Lead/ChemBridge (SC-7206310) with free-form solid presentation and achiral stereochemistry, providing a readily accessible comparator for SAR studies . This differentiated supply landscape means procurement of the 3,5-dichloro isomer may require sourcing from specific qualified vendors, whereas the 2,4-dichloro isomer has more diversified availability.

procurement purity specification supply chain

Validated Research Application Scenarios for 3,5-Dichloro-N-(3-nitrophenyl)benzamide Based on Available Quantitative Evidence


PPARγ Scaffold-Hopping and Selectivity Engineering: Exploiting the Pan-PPAR Weak Binding Profile

Researchers engaged in PPARγ drug discovery seeking a chemically distinct scaffold from the well-characterized T0070907 series can utilize 3,5-dichloro-N-(3-nitrophenyl)benzamide as a starting point for selectivity engineering. The compound's essentially equipotent low-micromolar binding to PPARγ (Ki = 3.56 × 10³ nM) and PPARδ (Ki = 4.30 × 10³ nM), combined with negligible agonist activity at PPARγ (EC₅₀ = 9.95 × 10³ nM), provides a clean functional baseline from which medicinal chemistry efforts can systematically introduce substituents to enhance both potency and isotype selectivity [1]. This contrasts with T0070907 (PPARγ Ki = 1 nM, >800-fold selective), which offers limited room for selectivity optimization due to its already-maximized potency and covalent binding mechanism [2].

Non-Small Cell Lung Cancer (A549) Cytotoxicity Screening: Isomer-Specific Anticancer Evaluation

Given the published evidence of anticancer activity against A549 human lung adenocarcinoma cells specifically attributed to the 3,5-dichloro-N-(3-nitrophenyl) substitution pattern, this compound is indicated for inclusion in focused cytotoxicity screening panels targeting non-small cell lung cancer . Procurement of positional isomers (e.g., 2,4-dichloro-N-(2-nitrophenyl)benzamide) as comparators enables direct SAR investigation of chloro and nitro positional effects on A549 cytotoxicity, leveraging the differentiated pKa and LogP properties available for the isomer series .

CNS Drug Discovery: Anticonvulsant Screening Based on Retrobenzamide Class SAR

The established class-level anticonvulsant activity of N-(nitrophenyl)benzamides in the maximal electroshock seizure (MES) model, with moderate activity documented for nitro-substituted derivatives and good activity for amino-substituted analogs, supports the use of 3,5-dichloro-N-(3-nitrophenyl)benzamide as a representative nitro-benzamide probe in neuroscience-focused phenotypic screening [3]. The compound can serve as a precursor for reduction to the corresponding amino derivative (3,5-dichloro-N-(3-aminophenyl)benzamide), which is predicted by class SAR to exhibit enhanced anticonvulsant efficacy, thereby enabling a direct nitro-to-amino activity comparison within the same scaffold.

Method Development and Analytical Reference Standard: ISO-Certified High-Purity Procurement

The availability of 3,5-dichloro-N-(3-nitrophenyl)benzamide at ≥98% purity from ISO-certified manufacturing facilities supports its use as an analytical reference standard for HPLC method development, LC-MS quantification, and quality control release testing in pharmaceutical R&D environments . The well-defined molecular formula (C₁₃H₈Cl₂N₂O₃), exact mass (309.9911975 Da), and computable physicochemical properties (2 rotatable bonds, 3 H-bond acceptors, 1 H-bond donor, tPSA 72.2 Ų) provide a robust framework for analytical method validation in accordance with ICH Q2(R1) guidelines.

Quote Request

Request a Quote for 3,5-dichloro-N-(3-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.